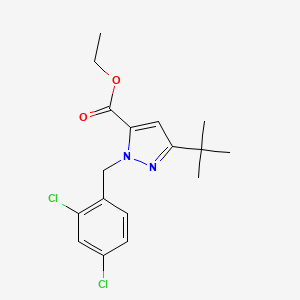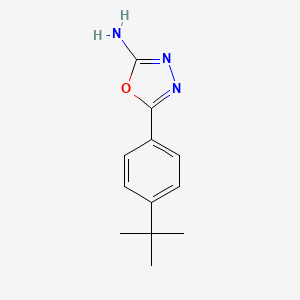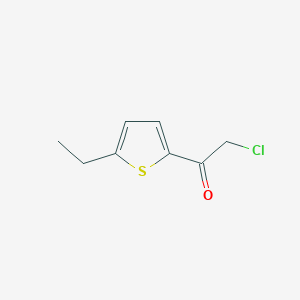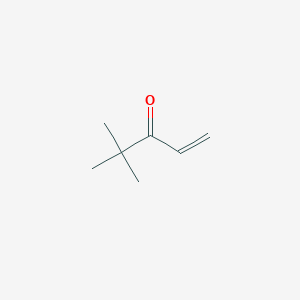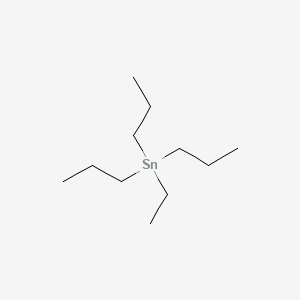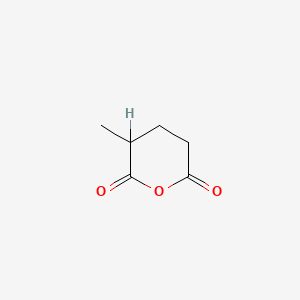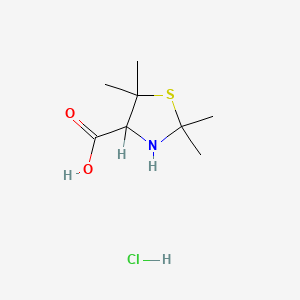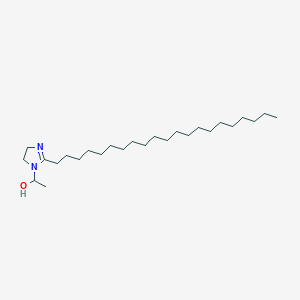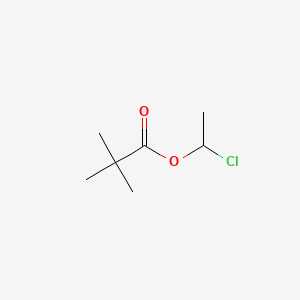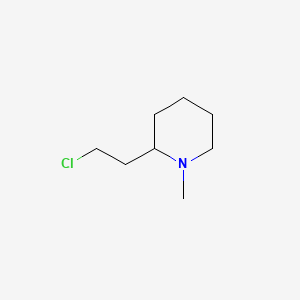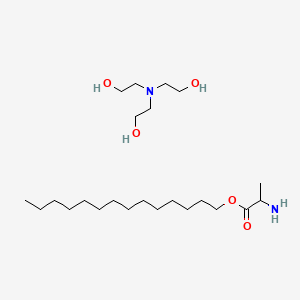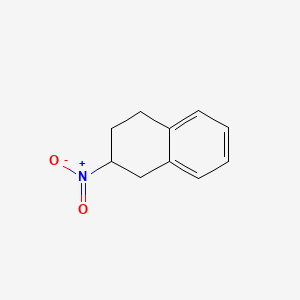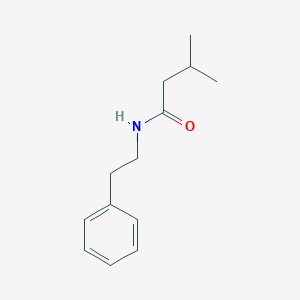
3-Methyl-n-(2-phenylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-n-(2-phenylethyl)butanamide is a natural product found in Letendraea helminthicola and Streptomyces olivaceus with data available.
Applications De Recherche Scientifique
Herbicidal Properties
3-Methyl-n-(2-phenylethyl)butanamide has been studied for its herbicidal properties. Research by Hashimoto et al. (2010) focused on the herbicidal spectrum, effect on treatment site, and movement in soil of N-(a, a-Dimethylbenzyl)butanamides, showing broad herbicidal spectrum against purple nutsedge.
Antimicrobial Compounds
A study by Betancur et al. (2020) utilized nuclear magnetic resonance (NMR)-metabolic profiling to identify 3-Methyl-n-(2-phenylethyl)butanamide in the culture of the marine strain Streptomyces sp. PNM-9. This compound was found to be effective against rice pathogenic bacteria, suggesting its potential as a control against phytopathogenic bacteria.
Synthesis and Molecular Structure
The molecular structure and synthesis of related butanamide compounds have been the subject of scientific research. For example, Noshi (2014) focused on the synthesis and characterization of chiral organocatalysts used in asymmetric reductions, contributing to the understanding of the molecular structure and applications in organic chemistry.
Propriétés
Numéro CAS |
53181-99-0 |
|---|---|
Nom du produit |
3-Methyl-n-(2-phenylethyl)butanamide |
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
3-methyl-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C13H19NO/c1-11(2)10-13(15)14-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15) |
Clé InChI |
GIOFEZBLCNCEBN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCCC1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(=O)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide](/img/structure/B1622523.png)
